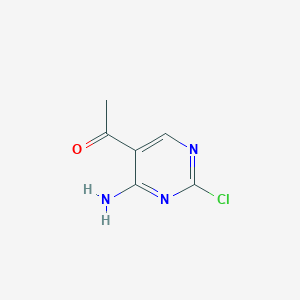
1-(4-Amino-2-chloropyrimidin-5-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-2-chloropyrimidin-5-YL)ethanone is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol . This compound is characterized by the presence of an amino group, a chlorine atom, and a pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone can be synthesized through a multi-step process involving the reaction of 2,4,5-tribromopyrimidine with copper(I) chloride to form 5-bromo-2-chloropyrimidine. This intermediate is then reacted with ammonia to yield 4-amino-5-bromo-2-chloropyrimidine .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Aplicaciones Científicas De Investigación
1-(4-Amino-2-chloropyrimidin-5-YL)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone involves its interaction with specific molecular targets and pathways. The amino and chlorine groups in the pyrimidine ring play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations .
Comparación Con Compuestos Similares
- 1-(4-Amino-2-chloropyrimidin-5-YL)ethanol
- 1-(4-Amino-2-chloropyrimidin-5-YL)methanone
- 1-(4-Amino-2-chloropyrimidin-5-YL)propanone
Uniqueness: 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone is unique due to its specific combination of functional groups and the pyrimidine ring structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .
Propiedades
Fórmula molecular |
C6H6ClN3O |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
1-(4-amino-2-chloropyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C6H6ClN3O/c1-3(11)4-2-9-6(7)10-5(4)8/h2H,1H3,(H2,8,9,10) |
Clave InChI |
JUERSHBUJSAQDB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C(N=C1N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxaspiro[5.6]dodecan-4-ol](/img/structure/B13663302.png)

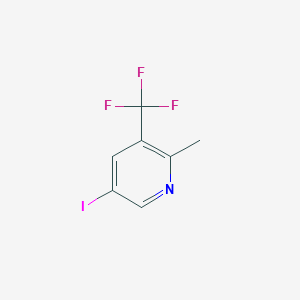
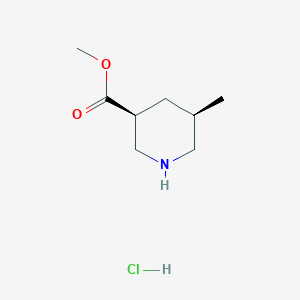
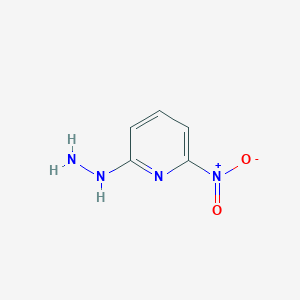
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol](/img/structure/B13663356.png)
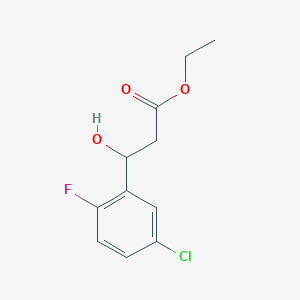
![3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13663364.png)
![2-(Pyridin-2-yl)benzo[d]oxazol-7-amine](/img/structure/B13663372.png)
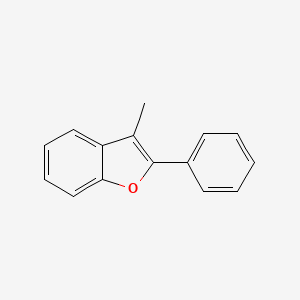
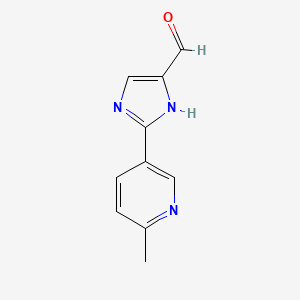
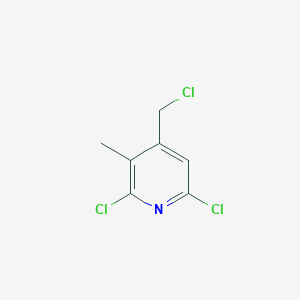
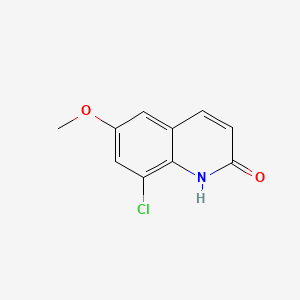
![Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate](/img/structure/B13663401.png)
